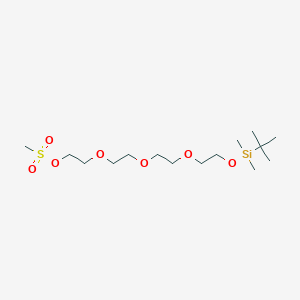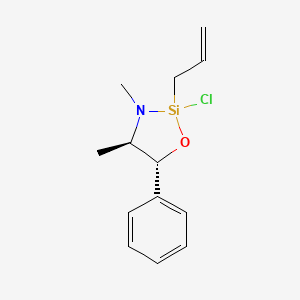
Sodium (s)-3-hydroxyisobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (s)-3-hydroxyisobutyrate is an organic sodium salt derived from 3-hydroxyisobutyric acid. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is known for its role in metabolic pathways and its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (s)-3-hydroxyisobutyrate typically involves the neutralization of 3-hydroxyisobutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
3-hydroxyisobutyric acid+sodium hydroxide→Sodium (s)-3-hydroxyisobutyrate+water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (s)-3-hydroxyisobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (s)-3-hydroxyisobutyrate has diverse applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in metabolic studies and is used to investigate metabolic pathways.
Medicine: Potential therapeutic applications include its use as a metabolic modulator and in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Sodium (s)-3-hydroxyisobutyrate involves its role in metabolic pathways. It acts as a substrate for various enzymes, influencing metabolic processes. The compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other biomolecules. Its effects are mediated through interactions with specific molecular targets and pathways, including those involved in energy metabolism and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Sodium lactate: Another sodium salt derived from an organic acid, used in similar applications.
Sodium pyruvate: Involved in metabolic pathways and used in biochemical research.
Sodium acetate: Commonly used in chemical synthesis and as a buffering agent.
Uniqueness: Sodium (s)-3-hydroxyisobutyrate is unique due to its specific structure and the particular metabolic pathways it influences. Unlike other similar compounds, it has distinct roles in the synthesis and degradation of specific biomolecules, making it valuable in targeted metabolic studies and therapeutic applications.
Eigenschaften
Molekularformel |
C4H7NaO3 |
|---|---|
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
sodium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChI-Schlüssel |
RBJZIQZDAZLXEK-DFWYDOINSA-M |
Isomerische SMILES |
C[C@@H](CO)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(CO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)



![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)
